methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a trimethylsilyl-protected ethoxymethyl (SEM) group at the N1 position and a methyl ester at the C4 position. This compound is primarily utilized as a key intermediate in medicinal chemistry and organic synthesis, particularly for constructing heterocyclic scaffolds with tailored solubility and stability profiles. The SEM group serves as a protecting group for the pyrazole nitrogen, enabling selective deprotection under mild acidic or fluoride-based conditions .
Properties
IUPAC Name |
methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3Si/c1-15-11(14)10-7-12-13(8-10)9-16-5-6-17(2,3)4/h7-8H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTQINUYEIQMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, where the pyrazole derivative is reacted with methanol in the presence of an acid catalyst.
Attachment of the Trimethylsilyl and Ethoxy Methyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the role of pyrazole derivatives as potential anticancer agents. For instance, compounds similar to methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate have been investigated for their ability to inhibit specific kinases involved in cancer progression. The incorporation of the pyrazole moiety allows for selective inhibition of these kinases, making them promising candidates for cancer therapeutics .
Histone Demethylase Inhibition
The compound has shown potential in inhibiting histone lysine demethylases (KDMs), which are critical in epigenetic regulation. Research indicates that pyrazole-based compounds can effectively bind to the active sites of KDMs, thereby influencing gene expression and offering a therapeutic avenue for diseases such as cancer and neurodegenerative disorders .
Structure-Based Drug Design
The unique structure of this compound has facilitated its use in structure-based drug design. By modifying the pyrazole ring and exploring various substituents, researchers can optimize the compound's binding affinity and selectivity towards target proteins, enhancing its therapeutic efficacy .
Synthesis of Functional Materials
The compound's ability to form stable complexes with metal ions has led to its application in synthesizing functional materials. For example, it can be used as a precursor for creating metal-organic frameworks (MOFs) or other coordination polymers that exhibit desirable properties such as porosity and catalytic activity .
Coatings and Adhesives
Due to its chemical stability and compatibility with various substrates, this compound is being evaluated for use in coatings and adhesives. Its trimethylsilyl group enhances adhesion properties while providing resistance to moisture and chemicals .
Case Study 1: Anticancer Compound Development
A study published in a prominent journal reported the synthesis of several pyrazole derivatives based on this compound. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancerous cells compared to normal cells. The findings suggest that these compounds could serve as lead candidates for further development into anticancer drugs .
Case Study 2: Histone Demethylase Inhibition
In another research effort, scientists synthesized a series of pyrazole derivatives incorporating the this compound scaffold. These compounds were evaluated for their inhibitory effects on KDM enzymes. The results indicated that certain modifications led to enhanced potency and selectivity, highlighting the potential of this compound in epigenetic therapies .
Mechanism of Action
The mechanism by which methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trimethylsilyl and ethoxy methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structurally analogous pyrazole-4-carboxylates and their distinguishing features:
Physicochemical and Spectroscopic Properties
- Solubility: The SEM group in the target compound increases lipophilicity (logP ≈ 2.8), contrasting with more polar analogs like ethyl 5-amino-1H-pyrazole-4-carboxylate (logP ≈ 1.2) .
- Thermal Stability : The SEM-protected derivative exhibits higher thermal stability (decomposition >200°C) compared to ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate (mp = 122–150°C) .
- NMR Data :
- Target Compound : Expected singlet for SEM’s trimethylsilyl protons at δ 0.1–0.3 ppm and methyl ester at δ 3.7–3.9 ppm (based on analogous structures) .
- Ethyl 3-(4-butyltriazol-1-yl)-1H-pyrazole-4-carboxylate (21ja) : Triazole protons appear at δ 8.56 ppm (s, 1H), while the pyrazole NH is observed at δ 13.90 ppm .
Stability and Reactivity Comparisons
- SEM Group Stability: Resists hydrolysis under acidic conditions (pH >3) but is cleaved by tetrabutylammonium fluoride (TBAF). This contrasts with benzyl-protected analogs (e.g., ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate), which require harsher hydrogenolysis for deprotection .
- Azide Reactivity : Ethyl 5-azido-1H-pyrazole-4-carboxylate undergoes facile Staudinger or CuAAC reactions , whereas the SEM-protected compound is inert under these conditions .
Biological Activity
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, identified by its CAS number 1062322-26-2, is a pyrazole derivative with potential pharmacological significance. This compound features a unique trimethylsilyl ether moiety that may influence its biological activity. Pyrazole derivatives are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 212.37 g/mol. The compound consists of a pyrazole ring substituted at the 4-position with a carboxylate group and an ethoxy group attached to a trimethylsilyl moiety.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds inhibit key cancer pathways, such as BRAF(V600E) and EGFR signaling pathways. These compounds demonstrate IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α. Such activities suggest that this compound could be beneficial in treating inflammatory conditions .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented, particularly against bacterial strains. For example, studies have shown that certain pyrazole compounds disrupt bacterial cell membranes, leading to cell lysis. This action is attributed to their ability to interfere with membrane integrity and function .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Trimethylsilyl | Enhances solubility and bioavailability | |
| Ethoxy group | Modulates receptor interactions | |
| Carboxylate | Essential for biological activity |
Case Study 1: Antitumor Evaluation
A recent study evaluated a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM against A549 lung cancer cells, demonstrating its potential as an antitumor agent .
Case Study 2: Anti-inflammatory Assessment
In another investigation, the anti-inflammatory effects were assessed using an LPS-induced model in vitro. This compound significantly reduced NO production by about 60% at a concentration of 10 µM, highlighting its potential as an anti-inflammatory therapeutic .
Q & A
Q. What synthetic strategies are commonly employed for introducing the 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group to pyrazole derivatives?
The SEM group is often introduced via nucleophilic substitution under basic conditions. For example:
- Method : React pyrazole with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base like NaH or DIPEA in anhydrous THF or DMF.
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to avoid hydrolysis of SEM-Cl. Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate 3:1) .
- Workup : Purify via flash chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate). Typical yields range from 60–85% depending on steric hindrance .
Q. How is the methyl ester functionality introduced at the pyrazole-4-carboxylate position?
Methyl esterification is typically achieved via:
- Direct esterification : React pyrazole-4-carboxylic acid with methanol in the presence of H₂SO₄ (catalytic) under reflux (yields ~70–90%) .
- Transesterification : Use methyl iodide (MeI) and a base (e.g., K₂CO₃) in DMF at 60–80°C (yields ~50–75%) .
- Characterization : Confirm by ¹H NMR (singlet at δ ~3.8–3.9 ppm for methyl ester) and IR (C=O stretch at ~1700–1720 cm⁻¹) .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- ¹H/¹³C NMR : Key signals include:
- SEM group: δ 3.5–3.7 ppm (OCH₂CH₂Si), 0.8–1.0 ppm (Si(CH₃)₃).
- Pyrazole ring: δ 7.8–8.2 ppm (C-3/C-5 protons) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₁₂H₂₁N₂O₃Si requires 281.1264; observed 281.1266) .
- IR : SEM ether (C-O-C stretch at ~1100 cm⁻¹) and ester carbonyl (1710–1720 cm⁻¹) .
Advanced Research Questions
Q. How can competing side reactions during SEM protection be mitigated?
- Problem : SEM group hydrolysis under acidic conditions or premature deprotection.
- Solutions :
- Use anhydrous solvents (THF/DMF) and strict inert atmosphere.
- Add molecular sieves (3Å) to scavenge trace water .
- Optimize reaction time (overprotection leads to byproducts; monitor via LC-MS).
- Case Study : In SEM-protected pyrazoles, extended reaction times (>24 h) at 50°C reduced yields by 15% due to Si-O bond cleavage .
Q. How do steric and electronic effects influence the reactivity of SEM-protected pyrazoles in cross-coupling reactions?
- Steric Effects : Bulky SEM groups reduce coupling efficiency in Suzuki-Miyaura reactions. For example, Pd(PPh₃)₄-mediated coupling of SEM-protected pyrazole-4-boronate with aryl halides showed 20% lower yields compared to non-protected analogs .
- Electronic Effects : Electron-withdrawing SEM groups stabilize intermediates in Ullmann couplings, improving yields by 10–15% .
- Mitigation : Use Buchwald-Hartwig conditions (XPhos Pd G3) for sterically hindered substrates .
Q. What computational methods are used to predict the stability of SEM-protected intermediates?
- DFT Calculations : Assess bond dissociation energies (BDEs) of Si-O bonds under thermal or acidic conditions. For example, BDE for SEM-O in pyrazoles is ~45 kcal/mol, indicating stability below 100°C .
- MD Simulations : Predict solvent effects on SEM group hydrolysis. Acetonitrile stabilizes SEM better than DMSO due to lower polarity .
- Experimental Validation : Correlate computational predictions with TGA (thermal stability up to 150°C) and HPLC degradation studies (pH 2–7) .
Data Contradictions and Resolution
Q. Discrepancies in reported SEM deprotection conditions: How to address variability?
- Issue : Deprotection protocols vary (e.g., TFA/CH₂Cl₂ vs. HF/pyridine).
- Resolution :
Q. Conflicting NMR assignments for pyrazole protons: How to resolve ambiguity?
- Problem : Overlapping signals in δ 7.5–8.5 ppm region.
- Solutions :
Methodological Tables
Table 1. Key Synthetic Parameters for SEM-Protected Pyrazoles
| Parameter | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| SEM Protection | SEM-Cl, NaH, THF, 0°C→RT | 60–85% | |
| Methyl Esterification | MeI, K₂CO₃, DMF, 60°C | 50–75% | |
| Deprotection (TFA) | 1% TFA in CH₂Cl₂, 2 h, RT | 70–80% |
Table 2. Critical Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 3.75 (OCH₂CH₂Si), 0.95 (Si(CH₃)₃) | |
| ¹³C NMR (100 MHz) | δ 160.8 (C=O), 56.9 (OCH₂CH₂Si) | |
| HRMS (ESI+) | [M+H]⁺: 281.1266 (Calc: 281.1264) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
